![molecular formula C23H36I3N3O10 B13741999 6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid CAS No. 19080-49-0](/img/structure/B13741999.png)
6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a hexane backbone substituted with a methylamino group and multiple hydroxyl groups, as well as a phenoxyhexanoic acid moiety with triiodo and methylcarbamoyl substitutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylamino)hexane-1,2,3,4,5-pentol typically involves the derivatization of sorbitol, where the hydroxyl group at position 1 is replaced by a methylamino group . The reaction conditions often include the use of methylamine and appropriate catalysts to facilitate the substitution reaction.
For the synthesis of 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid, iodination of a phenolic compound followed by esterification and amidation reactions are common steps. The reaction conditions may involve the use of iodine, acetic acid, and other reagents to achieve the desired substitutions .
Industrial Production Methods
Industrial production of these compounds involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce these compounds efficiently .
Análisis De Reacciones Químicas
Types of Reactions
6-(Methylamino)hexane-1,2,3,4,5-pentol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Aplicaciones Científicas De Investigación
6-(Methylamino)hexane-1,2,3,4,5-pentol and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Utilized as contrast agents in imaging techniques and as potential therapeutic agents.
Industry: Applied in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(methylamino)hexane-1,2,3,4,5-pentol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-d-glucamine: A derivative of sorbitol with similar structural features.
Methylglucamine: Another sorbitol derivative used in similar applications.
Methylglucamin: A compound with comparable functional groups and reactivity.
Uniqueness
6-(Methylamino)hexane-1,2,3,4,5-pentol is unique due to its specific substitution pattern and the presence of both methylamino and multiple hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
19080-49-0 |
|---|---|
Fórmula molecular |
C23H36I3N3O10 |
Peso molecular |
895.3 g/mol |
Nombre IUPAC |
6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid |
InChI |
InChI=1S/C16H19I3N2O5.C7H17NO5/c1-4-5-6-7(16(24)25)26-13-11(18)8(14(22)20-2)10(17)9(12(13)19)15(23)21-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h7H,4-6H2,1-3H3,(H,20,22)(H,21,23)(H,24,25);4-13H,2-3H2,1H3 |
Clave InChI |
FBJUBOVRFALCHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



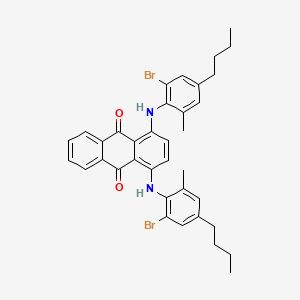
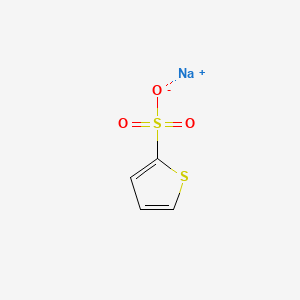
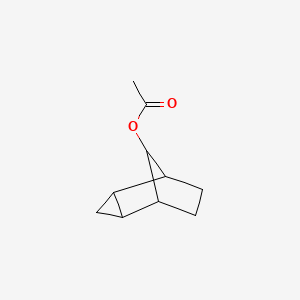
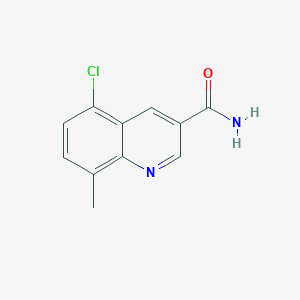


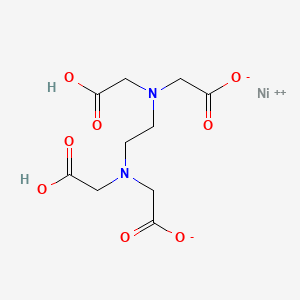
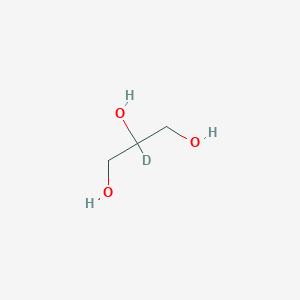
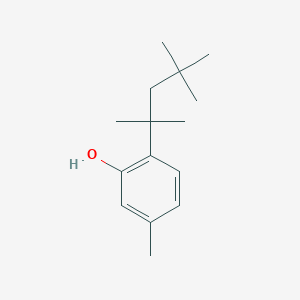


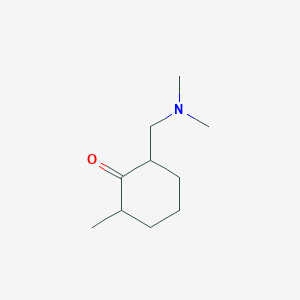
![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)
